4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one
Overview
Description
4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one is a complex organic compound that features a fluorophenyl group attached to a thiophene ring, which is further connected to a piperazin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one typically involves multiple steps, starting with the preparation of 5-(4-fluorophenyl)thiophene-2-carboxylic acid . This intermediate can be synthesized through a series of reactions including halogenation, coupling, and cyclization. The carboxylic acid is then converted to the corresponding acid chloride, which is subsequently reacted with piperazin-2-one under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the thiophene ring can participate in π-π stacking interactions. The piperazin-2-one moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
4-(4-Fluorophenyl)thiophene-2-carbonyl]piperazine: A structurally similar compound with a different functional group.
Uniqueness
4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one is unique due to its combination of a fluorophenyl group, thiophene ring, and piperazin-2-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)thiophene-2-carbonyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c16-11-3-1-10(2-4-11)12-5-6-13(21-12)15(20)18-8-7-17-14(19)9-18/h1-6H,7-9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYAYTZIHPHFLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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